4-fluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6O2S/c1-27-10-8-20-15-14-11-22-25(16(14)24-18(23-15)28-2)9-7-21-17(26)12-3-5-13(19)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,21,26)(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCOWFFUWYBZTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-fluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, identified by its CAS number 941941-94-2, is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and immunology. This article explores the compound's structure, synthesis, biological mechanisms, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H21FN6O2S, with a molecular weight of 404.5 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H21FN6O2S |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 941941-94-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that it may modulate pathways related to:
- Cell Proliferation : Inhibition of cancer cell lines through interference with kinase activity.
- Immune Response : Activation of Toll-like receptors (TLRs), particularly TLR7, which plays a crucial role in the innate immune response.
Anticancer Properties
Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell migration and invasion.
A notable study reported that a related pyrazolopyrimidine compound inhibited the proliferation of A431 vulvar epidermal carcinoma cells in vitro, suggesting potential therapeutic applications in treating skin cancers .
Case Studies
Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidines in clinical settings:
- In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor growth rates compared to control groups.
- Clinical Trials : Ongoing trials are assessing the safety and efficacy of pyrazolo[3,4-d]pyrimidine derivatives in patients with advanced solid tumors.
Safety and Toxicity
The safety profile of this compound has not been extensively documented. However, preliminary studies indicate that it has a favorable toxicity profile compared to other chemotherapeutic agents.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares key structural features and physicochemical properties of the target compound with analogs from the evidence:
Key Observations:
Core Structure: The target compound and most analogs () retain the pyrazolo[3,4-d]pyrimidine core, critical for kinase binding . Thieno[2,3-d]pyrimidine derivatives () exhibit distinct electronic properties due to sulfur in the fused ring, correlating with antimicrobial activity .
Substituent Effects: Position 4: The 2-methoxyethylamino group in the target compound may enhance solubility compared to bulky chromenone () or methoxyphenyl () groups. Terminal Group: The 4-fluorobenzamide moiety balances hydrophobicity and hydrogen-bonding capacity, contrasting with non-fluorinated benzamides () or isopropyl variants ().
Physicochemical Properties: Melting points (MPs) for pyrazolo[3,4-d]pyrimidine analogs vary widely (e.g., 102–178°C in ), influenced by crystallinity from substituents like chromenone .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-fluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, and how can yield be improved?
- Methodology : Multi-step synthesis typically involves:
- Core formation : Cyclization of pyrazolo[3,4-d]pyrimidine precursors under acidic/basic conditions (e.g., HCl or KOH) .
- Functionalization : Sequential substitution at the 4- and 6-positions using nucleophiles like 2-methoxyethylamine and methylthiol .
- Coupling : Amide bond formation between the fluorobenzoyl chloride and the ethylamino-pyrazolopyrimidine intermediate via Schotten-Baumann conditions .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Characterization Techniques :
- NMR : Analyze δ ~7.5–8.5 ppm (pyrazolopyrimidine protons), δ ~3.5–4.5 ppm (methoxyethyl and ethylamino groups) .
- LC-MS : Confirm molecular ion peaks (expected [M+H]+ ≈ 486 Da) and purity (>95%) .
- X-ray Crystallography : Resolve 3D conformation of the pyrazolopyrimidine core and fluorobenzamide substituents .
Q. What preliminary biological assays are recommended to assess its activity?
- Screening :
- Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to pyrazolopyrimidine-based inhibitors .
- Antiproliferative Assays : Use MTT/WST-1 in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Solubility/Permeability : Evaluate logP (HPLC) and Caco-2 cell assays to predict bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- SAR Strategies :
- Variation of Substituents : Replace methoxyethylamine with bulkier amines (e.g., piperidine) to enhance target binding .
- Sulfur Modifications : Oxidize methylthio (-SMe) to sulfone (-SO2Me) to alter electron density and potency .
- Fluorine Positioning : Compare 4-fluoro vs. 2-/3-fluoro benzamide analogs for selectivity .
- Data Analysis : Use molecular docking (AutoDock) to correlate substituent effects with binding affinity to kinase ATP pockets .
Q. What mechanistic approaches are suitable for identifying its primary biological target?
- Target Identification :
- Pull-Down Assays : Use biotinylated derivatives with streptavidin beads to isolate bound proteins from cell lysates .
- Phosphoproteomics : Quantify kinase activity changes via LC-MS/MS in treated vs. untreated cells .
- CRISPR Screening : Knock out suspected targets (e.g., PIM1 kinase) to validate resistance .
Q. How can metabolic stability and in vivo pharmacokinetics be evaluated?
- In Vitro Stability :
- Microsomal Assay : Incubate with liver microsomes (human/rat) to measure half-life and CYP450 interactions .
- In Vivo PK : Administer IV/PO in rodent models; collect plasma for LC-MS analysis of AUC, Cmax, and clearance .
- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to improve aqueous solubility .
Q. How should researchers address contradictions in reported biological activity data?
- Case Study : If antiproliferative activity varies across studies:
- Replicate Conditions : Standardize cell culture media, passage number, and assay duration .
- Off-Target Profiling : Screen against a panel of 100+ kinases to identify confounding targets .
- Batch Analysis : Verify compound purity (>98%) and exclude degradation products via HPLC .
Methodological Notes for Data Interpretation
- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons in biological assays .
- Synergistic Effects : Combine with standard chemotherapeutics (e.g., cisplatin) and calculate combination index (CI) via CompuSyn .
- Stability Storage : Store lyophilized compound at -80°C under argon to prevent thioether oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
